Cas no 2137752-12-4 (1,1-Dioxo-octahydro-1lambda6-cyclopenta[b]thiomorpholine-2-carboxylic acid)
1,1-Dioxo-octahydro-1lambda6-cyclopenta[b]thiomorpholine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1,1-dioxo-octahydro-1lambda6-cyclopenta[b]thiomorpholine-2-carboxylic acid
- EN300-739539
- 2137752-12-4
- 1,1-Dioxo-octahydro-1lambda6-cyclopenta[b]thiomorpholine-2-carboxylic acid
-
- Inchi: 1S/C8H13NO4S/c10-8(11)7-4-9-5-2-1-3-6(5)14(7,12)13/h5-7,9H,1-4H2,(H,10,11)
- InChI Key: GZQGWKYRYVQIGP-UHFFFAOYSA-N
- SMILES: S1(C(C(=O)O)CNC2CCCC12)(=O)=O
Computed Properties
- Exact Mass: 219.05652907g/mol
- Monoisotopic Mass: 219.05652907g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 345
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.2
- Topological Polar Surface Area: 91.8Ų
1,1-Dioxo-octahydro-1lambda6-cyclopenta[b]thiomorpholine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-739539-0.05g |
1,1-dioxo-octahydro-1lambda6-cyclopenta[b]thiomorpholine-2-carboxylic acid |
2137752-12-4 | 95.0% | 0.05g |
$924.0 | 2025-03-11 | |
| Enamine | EN300-739539-0.1g |
1,1-dioxo-octahydro-1lambda6-cyclopenta[b]thiomorpholine-2-carboxylic acid |
2137752-12-4 | 95.0% | 0.1g |
$968.0 | 2025-03-11 | |
| Enamine | EN300-739539-0.25g |
1,1-dioxo-octahydro-1lambda6-cyclopenta[b]thiomorpholine-2-carboxylic acid |
2137752-12-4 | 95.0% | 0.25g |
$1012.0 | 2025-03-11 | |
| Enamine | EN300-739539-0.5g |
1,1-dioxo-octahydro-1lambda6-cyclopenta[b]thiomorpholine-2-carboxylic acid |
2137752-12-4 | 95.0% | 0.5g |
$1056.0 | 2025-03-11 | |
| Enamine | EN300-739539-1.0g |
1,1-dioxo-octahydro-1lambda6-cyclopenta[b]thiomorpholine-2-carboxylic acid |
2137752-12-4 | 95.0% | 1.0g |
$1100.0 | 2025-03-11 | |
| Enamine | EN300-739539-2.5g |
1,1-dioxo-octahydro-1lambda6-cyclopenta[b]thiomorpholine-2-carboxylic acid |
2137752-12-4 | 95.0% | 2.5g |
$2155.0 | 2025-03-11 | |
| Enamine | EN300-739539-5.0g |
1,1-dioxo-octahydro-1lambda6-cyclopenta[b]thiomorpholine-2-carboxylic acid |
2137752-12-4 | 95.0% | 5.0g |
$3189.0 | 2025-03-11 | |
| Enamine | EN300-739539-10.0g |
1,1-dioxo-octahydro-1lambda6-cyclopenta[b]thiomorpholine-2-carboxylic acid |
2137752-12-4 | 95.0% | 10.0g |
$4729.0 | 2025-03-11 |
1,1-Dioxo-octahydro-1lambda6-cyclopenta[b]thiomorpholine-2-carboxylic acid Related Literature
-
Carmen Pérez León,Keisuke Sagisaka,Daisuke Fujita,Liyuan Han RSC Adv., 2014,4, 8550-8557
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Seung-Bum Cho,Jin-Woo Jung,Yoon Seok Kim,Chang-Hee Cho,Il-Kyu Park CrystEngComm, 2021,23, 2746-2755
Additional information on 1,1-Dioxo-octahydro-1lambda6-cyclopenta[b]thiomorpholine-2-carboxylic acid
Introduction to 1,1-Dioxo-octahydro-1lambda6-cyclopenta[b]thiomorpholine-2-carboxylic acid (CAS No. 2137752-12-4)
1,1-Dioxo-octahydro-1lambda6-cyclopenta[b]thiomorpholine-2-carboxylic acid, identified by its CAS number 2137752-12-4, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a complex fused ring system, incorporating both morpholine and thiomorpholine moieties, which contribute to its unique chemical and biological properties. The presence of a dioxo group further enhances its structural complexity, making it a subject of interest for researchers exploring novel pharmacophores.
The structural framework of 1,1-Dioxo-octahydro-1lambda6-cyclopenta[b]thiomorpholine-2-carboxylic acid is derived from an octahydrocyclopenta[b]thiophene scaffold, which is further functionalized by the introduction of a carboxylic acid group at the 2-position. This configuration imparts specific steric and electronic characteristics that are critical for its potential biological activity. The compound’s ability to interact with biological targets is influenced by its rigid core and the presence of polar functional groups, which can modulate its solubility and binding affinity.
In recent years, there has been growing interest in heterocyclic compounds due to their diverse biological activities and potential therapeutic applications. The morpholine and thiomorpholine rings are known for their role in drug design, often serving as key pharmacophoric elements in various therapeutic classes. For instance, morpholine derivatives have been explored for their antimicrobial, anti-inflammatory, and antiviral properties. Similarly, thiomorpholine derivatives have shown promise in the development of kinase inhibitors and other enzyme-targeted therapeutics.
The dioxo-octahydro-1lambda6-cyclopenta[b]thiomorpholine-2-carboxylic acid structure presents an intriguing combination of these features, with the dioxo group potentially acting as a hydrogen bond acceptor or participating in π-stacking interactions with biological targets. This makes it a versatile scaffold for designing molecules that can interact with proteins or nucleic acids in specific ways. The carboxylic acid moiety at the 2-position further enhances its potential as a drug candidate by providing a site for further derivatization or by contributing to the compound’s overall charge distribution.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and affinity of such complex molecules with greater accuracy. These tools have been instrumental in understanding how 1,1-Dioxo-octahydro-1lambda6-cyclopenta[b]thiomorpholine-2-carboxylic acid might interact with target proteins or enzymes. For example, studies have suggested that the rigid core of this compound could facilitate tight binding to pockets on target proteins, while the polar functional groups could engage in favorable interactions with charged or polar residues on the protein surface.
The synthesis of 1,1-Dioxo-octahydro-1lambda6-cyclopenta[b]thiomorpholine-2-carboxylic acid represents a significant challenge due to its complex structural features. However, modern synthetic methodologies have made it possible to construct such molecules with high precision. Techniques such as transition metal-catalyzed cross-coupling reactions, ring-closing metathesis, and catalytic hydrogenation have been employed to assemble the various components of this compound efficiently. The synthesis often involves multiple steps, each requiring careful optimization to ensure high yields and purity.
The pharmacological evaluation of 1,1-Dioxo-octahydro-1lambda6-cyclopenta[b]thiomorpholine-2-carboxylic acid has been conducted using both in vitro and in vivo models. In vitro studies have focused on assessing its interaction with various enzymes and receptors relevant to human health. For instance, preliminary studies have explored its potential as an inhibitor of certain kinases or as an antagonist of specific receptors involved in inflammatory pathways. These studies often involve enzyme assays or cell-based reporter assays to measure the compound’s activity.
In vivo studies have provided additional insights into the potential therapeutic applications of this compound. Animal models have been used to evaluate its efficacy in treating conditions such as inflammation or pain. The results from these studies can help determine whether 1,1-Dioxo-octahydro-1lambda6-cyclopenta[b]thiomorpholine-2-carboxylic acid has sufficient bioavailability and pharmacological activity to proceed to clinical trials. Additionally, these studies can help identify any potential side effects or toxicities associated with the compound.
The development of new drugs is a lengthy and complex process that involves multiple stages of research and testing. However, compounds like 1,1-Dioxo-octahydro-1lambda6-cyclopenta[b]thiomorpholine-2-carboxylic acid represent promising leads that could eventually lead to new therapeutic agents. The unique structural features of this compound make it an attractive candidate for further exploration in drug discovery programs aimed at treating various human diseases.
Future research on CAS No. 2137752-12-4 may focus on optimizing its chemical structure to enhance its pharmacological properties. This could involve modifying substituents on the ring system or introducing additional functional groups to improve solubility or target specificity. Additionally, advances in biocatalysis and green chemistry may provide new avenues for synthesizing this compound more efficiently while minimizing environmental impact.
In conclusion, 1,1-Dioxo-octahydro-1lambda6-cyclopenta[b]thiomorpholine-2-carboxylic acid is a structurally complex heterocyclic compound with significant potential for pharmaceutical applications. Its unique combination of morpholine、thiomorpholine、and dioxo functionalities makes it an intriguing candidate for drug discovery efforts aimed at developing new treatments for human diseases。Further research will be essential to fully elucidate its biological activity、pharmacokinetics、and therapeutic potential。
2137752-12-4 (1,1-Dioxo-octahydro-1lambda6-cyclopenta[b]thiomorpholine-2-carboxylic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)